molecular formula C23H18N4O4 B2745352 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1021106-36-4

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2745352
CAS No.: 1021106-36-4
M. Wt: 414.421
InChI Key: CEHWSSBMXSTRPL-UHFFFAOYSA-N
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Description

2-(3-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is a sophisticated synthetic organic compound designed for research applications, integrating two high-value pharmacophores: a 1,3,4-oxadiazole ring and an indole scaffold. The 1,3,4-oxadiazole nucleus is a privileged structure in medicinal chemistry, renowned for its significant biological potential. Scientific reviews highlight that this scaffold is extensively investigated for its anticancer properties, demonstrating mechanisms of action that include the inhibition of critical cancer-related enzymes such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Furthermore, the indole moiety is a fundamental structure in numerous bioactive molecules and natural products. Indole derivatives are reported to possess a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects, making them a prevalent subject in drug discovery research . The strategic hybridization of the indole system with the 1,3,4-oxadiazole ring via an acetamide linker in this single molecule creates a complex architecture worthy of investigation. Researchers may find this compound particularly valuable for screening in projects related to oncology and molecular pharmacology, as it embodies the key structural features of molecules known to interact with diverse biological targets. This product is intended for non-human research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-29-16-7-4-6-15(12-16)24-21(28)14-27-13-18(17-8-2-3-9-19(17)27)22-25-26-23(31-22)20-10-5-11-30-20/h2-13H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHWSSBMXSTRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that integrates the oxadiazole and indole moieties, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N4O3\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3

This structure features a furan ring, an oxadiazole moiety, and an indole unit, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and indole frameworks. The 1,3,4-oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Compound derivatives have demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The specific IC50 for similar indole derivatives has been reported as low as 0.98 μg/mL against MRSA, indicating strong cytotoxic properties .

The mechanism through which this compound exerts its biological effects may involve several pathways:

  • Apoptosis Induction : Flow cytometry analysis has indicated that many oxadiazole derivatives induce apoptosis in cancer cells through activation of pro-apoptotic factors such as p53 and caspase-3 .
  • Antimicrobial Activity : Some derivatives have also shown antimicrobial properties, which could be beneficial in treating infections alongside cancer therapy .

Study on Oxadiazole Derivatives

A comprehensive study investigated various oxadiazole derivatives, including those similar to our compound. The results indicated that compounds with a furan ring exhibited enhanced cytotoxicity compared to their analogs without this feature. For example:

CompoundCell LineIC50 (μM)Mechanism
5aMCF-70.65Apoptosis via p53 activation
5bA5492.41Caspase pathway activation
Target CompoundA549<10Potential apoptosis induction

This table illustrates the promising activity of oxadiazole-containing compounds in cancer treatment.

Comparative Analysis with Known Drugs

In a comparative analysis with established chemotherapeutics such as doxorubicin, certain derivatives showed superior activity against specific cancer cell lines while exhibiting lower toxicity profiles . The findings support further investigation into the therapeutic applications of these compounds.

Scientific Research Applications

Antitubercular Activity

Research has indicated that oxadiazole derivatives, including those containing furan moieties, exhibit significant antitubercular activity. The compound features a 1,3,4-oxadiazole ring, which has been recognized for its ability to inhibit the enzyme enoyl-acyl carrier protein reductase (InhA), a crucial target in Mycobacterium tuberculosis. Inhibiting this enzyme disrupts the synthesis of mycolic acids essential for the bacterial cell wall, thereby exhibiting a therapeutic effect against tuberculosis.

A study synthesized various derivatives of furan-containing oxadiazoles and demonstrated their efficacy against Mycobacterium tuberculosis. The results indicated that these compounds had minimal inhibitory concentrations (MICs) comparable to standard antitubercular drugs such as isoniazid .

CompoundMIC (µg/mL)Comparison with Isoniazid
2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamideTBDTBD
Isoniazid0.5Standard

Anticancer Properties

The anticancer potential of oxadiazole derivatives has also been extensively studied. Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, studies have reported that certain oxadiazole derivatives exhibit significant cytotoxicity against glioblastoma and breast cancer cell lines .

The underlying mechanism of action often involves apoptosis induction in cancer cells through DNA damage and disruption of cellular processes. In vitro assays demonstrated that these compounds could effectively reduce cell viability and promote apoptosis in cancerous cells.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of oxadiazole derivatives is crucial for optimizing their pharmacological properties. Modifications in the substituents on the oxadiazole ring or the indole moiety can significantly influence their biological activity.

Key Findings from SAR Studies:

  • Furan Substituent : The presence of a furan ring enhances the lipophilicity and biological activity of the compound.
  • Indole Moiety : Variations in the indole structure can lead to different binding affinities towards target enzymes.
  • Methoxy Group : The methoxy group on the phenyl ring has been associated with improved solubility and bioavailability.

Case Studies and Experimental Insights

Several studies have focused on synthesizing and evaluating compounds related to this compound:

  • Antitubercular Screening : A series of oxadiazole derivatives were synthesized and screened for antitubercular activity against Mycobacterium tuberculosis. The study highlighted several candidates with promising MIC values .
  • Cytotoxicity Assays : In vitro studies were conducted on various cancer cell lines (e.g., SNB-19 and OVCAR-8). The results indicated that certain derivatives induced significant growth inhibition compared to control groups .

Comparison with Similar Compounds

Key Observations :

  • The furan-2-yl substitution on oxadiazole (target compound) contrasts with the indol-3-ylmethyl group in 8t–8w , which is associated with enzyme inhibitory activity .

Furan-Oxadiazole Derivatives

Compounds with furan-linked oxadiazoles exhibit distinct bioactivities:

Compound Name Structure Bioactivity Reference
2a () Benzofuran-oxadiazole, 3-chlorophenyl-acetamide Potent antimicrobial (Laccase catalysis)
2b () Benzofuran-oxadiazole, 4-methoxyphenyl-acetamide Antimicrobial, enhanced solubility due to methoxy group
Target Compound Furan-oxadiazole-indole-acetamide Designed for Keap1 binding (antioxidant signaling modulation)

Key Observations :

  • The benzofuran moiety in 2a–2b contributes to broader-spectrum antimicrobial activity compared to the furan-indole hybrid in the target compound .
  • The target compound’s indole core may confer unique binding interactions with biological targets like Keap1, as suggested by molecular dynamics simulations .

Key Observations :

  • The target compound’s synthesis requires specialized reagents (e.g., trichloroethyl carbamate), whereas 8t–8w utilize more accessible intermediates .

Preparation Methods

Hydrazide Preparation

Furan-2-carbohydrazide is synthesized by refluxing furan-2-carboxylic acid with hydrazine hydrate in ethanol.

Oxadiazole Cyclization

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH), followed by acidification to yield 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol. Subsequent chlorination with phosphorus oxychloride (POCl₃) converts the thiol to a reactive chloride intermediate, enabling further coupling.

Reaction Conditions

Step Reagents/Conditions Time Yield Source
Cyclization CS₂, KOH, reflux 8–10 h 65–75%
Chlorination POCl₃, 80°C 4 h 85%

Functionalization of Indole at the 3-Position

Fischer Indole Synthesis

Indole is synthesized via the Fischer method using phenylhydrazine and cyclohexanone under acidic conditions.

Electrophilic Substitution

The 3-position of indole is electrophilically substituted with the oxadiazole chloride. Using a Friedel-Crafts alkylation with AlCl₃ as a catalyst, the oxadiazole moiety is introduced.

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.12 (m, 5H, furan and indole-H).
  • IR (KBr) : 1620 cm⁻¹ (C=N oxadiazole).

N-Alkylation with Bromoacetyl Group

Bromoacetylation

The indole nitrogen is alkylated using bromoacetyl bromide in dimethylformamide (DMF) with NaH as a base, yielding 1-bromoacetyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole.

Optimization Notes

  • Excess bromoacetyl bromide (1.5 eq) ensures complete alkylation.
  • Reaction at 0°C minimizes side reactions.

Amidation with 3-Methoxyaniline

Nucleophilic Substitution

The bromoacetyl intermediate reacts with 3-methoxyaniline in acetonitrile under reflux, forming the target acetamide.

Reaction Profile

Parameter Value Source
Solvent Acetonitrile
Temperature 80°C
Time 6 h
Yield 68%

Purification

The crude product is purified via flash chromatography (DCM/MeOH 95:5), followed by recrystallization from ethanol.

Spectroscopic Confirmation

  • ¹³C NMR (DMSO-d₆) : δ 169.8 (C=O), 161.2 (oxadiazole-C), 152.3 (furan-C).
  • HRMS (ESI) : [M+H]⁺ calc. 459.1482, found 459.1485.

Alternative Synthetic Routes

Multicomponent Approach

A one-pot synthesis combining indole, furan-2-carbaldehyde, and Meldrum’s acid in acetic acid yields a furanone intermediate, which is subsequently functionalized with 3-methoxyaniline.

Enantioselective Methods

Chiral amine catalysts facilitate asymmetric synthesis of intermediates, though yields remain moderate (50–60%).

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at the indole 3-position requires careful control of electrophilic conditions.
  • Oxadiazole Stability : The oxadiazole ring is sensitive to strong acids, necessitating mild cyclization conditions.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the oxadiazole and indole rings (e.g., ¹H NMR: δ 8.2–8.5 ppm for oxadiazole protons; δ 7.1–7.8 ppm for indole/furan protons) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 447.1) .
  • HPLC : Assess purity (>95% for pharmacological studies) using C18 columns and acetonitrile/water gradients .

What in vitro or in vivo models are appropriate for initial biological activity screening?

Basic Research Question

  • In Vitro :
    • Anticancer : MTT assays against HeLa or MCF-7 cells (IC₅₀ values) .
    • Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .
  • In Vivo :
    • Anti-inflammatory : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg) .
    • Toxicity : Acute toxicity studies in mice (LD₅₀ determination) .

How can contradictory data in biological activity studies be resolved?

Advanced Research Question

  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum batch) .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography if NMR/MS data are ambiguous .
  • Mechanistic Studies : Use knockdown models (e.g., siRNA for suspected targets) to confirm on-/off-target effects .

What strategies are effective in establishing structure-activity relationships (SAR) for derivatives?

Advanced Research Question

  • Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess activity shifts .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like COX-2 or topoisomerase II .
  • Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole for H-bonding, furan for π-π stacking) using software like Schrödinger .

Advanced Research Question

  • Challenge 1 : Low yield in cyclization steps due to side reactions.
    • Solution : Optimize stoichiometry (e.g., 1.2 eq POCl₃) and use microwave-assisted synthesis .
  • Challenge 2 : Purification difficulties from polar byproducts.
    • Solution : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) .
  • Scale-Up : Transition from batch to flow chemistry for safer handling of exothermic reactions .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Question

  • pH Stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC .
  • Plasma Stability : Test in human plasma (1–24h) to assess esterase susceptibility .
  • Light/Temperature : Store at -20°C in amber vials; avoid repeated freeze-thaw cycles .

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